5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound containing a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a hydrogen atom at the 3rd position. This unique structure makes it a valuable building block for medicinal chemists in the design and synthesis of novel drug candidates [].
The triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, is known for its diverse biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties []. The pyridine ring, another aromatic heterocycle containing a nitrogen atom, is also found in numerous biologically active molecules []. Combining these two moieties in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine offers a platform for exploring new therapeutic possibilities.
The aromatic nature and the presence of heteroatoms in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine suggest potential applications in material science. The compound could be explored for its ability to:
5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine structure. Its molecular formula is CHClN, with a molecular weight of 154.56 g/mol. The compound features a chlorine atom at the 5-position of the triazole ring, contributing to its unique chemical properties and potential biological activities .
There is no documented research on the mechanism of action of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine.
Research indicates that 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits significant biological activities. It has been studied for its potential as:
The synthesis of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves:
The unique structure of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine allows for various applications:
Interaction studies have focused on understanding how 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine interacts with biological targets. These studies often involve:
Several compounds share structural similarities with 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 4,6-Dichloropyridine-2,3-diamine | 24484-99-9 | 0.63 | Contains two amine groups; not a triazole. |
| 5,6-Dichloropyridine-2,3-diamine | 97941-89-4 | 0.62 | Similar chlorinated structure; lacks triazole ring. |
| 6-Chloro-3-nitropyridin-2-amine | 27048-04-0 | 0.62 | Contains a nitro group; different biological activity profile. |
| 5-Chloro-3H-imidazo[4,5-b]pyridine | 52090-89-8 | 0.61 | Imidazole instead of triazole; distinct pharmacological properties. |
| 6-Chloro-1H-pyrazolo[3,4-b]pyridine | 63725-51-9 | 0.59 | Pyrazole ring; different reactivity and biological activity. |
The presence of the triazole ring in 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine distinguishes it from these similar compounds and contributes to its unique chemical behavior and potential therapeutic effects.
5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine exhibits well-defined physicochemical parameters that are fundamental to its chemical characterization [2]. The compound has a molecular formula of C₅H₃ClN₄ and a molecular weight of 154.56 g/mol [2] [4]. The density of the compound has been determined to be 1.84 g/cm³, indicating a relatively compact molecular structure [2].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₃ClN₄ | [2] |
| Molecular Weight | 154.56 g/mol | [2] [4] |
| Density | 1.84 g/cm³ | [2] |
| Boiling Point | 241°C | [2] |
| Flash Point | 99°C | [2] |
| Melting Point | Not available | [3] |
The boiling point of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine is reported to be 241°C, while the flash point is 99°C [2]. These thermal properties reflect the stability of the fused heterocyclic system and the influence of the chlorine substituent on the overall molecular stability [2]. The compound is typically preserved under controlled conditions at temperatures between 2-8°C to maintain its chemical integrity [2].
The structural architecture of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine consists of a fused bicyclic system containing both triazole and pyridine rings [5]. The molecular structure is characterized by the InChI identifier VWIPQRGRUVTCMF-UHFFFAOYSA-N and the simplified molecular-input line-entry system representation C1=CC(=NC2=NNN=C21)Cl [5]. The compound features a chlorine atom positioned at the 5-position of the triazole ring, which significantly influences its chemical reactivity and biological activity [6].
The compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and structural rigidity . The fused ring system provides enhanced stability compared to non-fused heterocyclic compounds, contributing to its potential applications in medicinal chemistry [6]. The planar nature of the bicyclic system allows for effective π-π stacking interactions and hydrogen bonding capabilities [8].
Collision cross section data for 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine has been computationally predicted for various ionic adducts, providing valuable insights for mass spectrometric identification and analysis [5]. These values are essential for ion mobility spectrometry applications and structural characterization studies [5].
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 155.01190 | 125.0 |
| [M+Na]+ | 176.99384 | 137.8 |
| [M-H]- | 152.99734 | 123.4 |
| [M+NH₄]+ | 172.03844 | 143.8 |
| [M+K]+ | 192.96778 | 133.0 |
| [M+H-H₂O]+ | 137.00188 | 117.3 |
| [M+HCOO]- | 199.00282 | 141.3 |
| [M+CH₃COO]- | 213.01847 | 138.7 |
The collision cross section values demonstrate the structural compactness of the molecule, with the protonated species [M+H]+ showing a CCS value of 125.0 Ų [5]. The sodium adduct [M+Na]+ exhibits a larger cross section of 137.8 Ų, reflecting the increased ionic radius when complexed with sodium [5].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine and related compounds [9] [10] [11]. The proton nuclear magnetic resonance spectra of triazolopyridine derivatives typically exhibit characteristic signals in the aromatic region between 7-9 parts per million [9] [10].
For related triazolopyridine compounds, the aromatic protons on the pyridine ring appear as distinct multiplets, with chemical shifts influenced by the electronic effects of the fused triazole ring and substituents [9] [10]. The presence of the chlorine atom at the 5-position significantly affects the chemical environment of adjacent protons, leading to characteristic downfield shifts [11].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with quaternary carbons in the triazole ring appearing in the 140-160 parts per million region [9] [10]. The chlorine-bearing carbon typically exhibits a characteristic chemical shift around 150-160 parts per million due to the deshielding effect of the halogen [11].
Infrared spectroscopic analysis of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine reveals characteristic absorption bands that are diagnostic of the triazolopyridine framework [12] [8]. The compound exhibits strong absorption bands in the fingerprint region between 1400-1600 cm⁻¹, which are characteristic of aromatic carbon-carbon and carbon-nitrogen stretching vibrations [12] [8].
The presence of the triazole ring typically manifests as absorption bands around 1550-1620 cm⁻¹, corresponding to the stretching vibrations of the nitrogen-nitrogen and carbon-nitrogen bonds within the heterocyclic system [8]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the out-of-plane bending vibrations of aromatic hydrogens are observed around 800-900 cm⁻¹ [12] [8].
Mass spectrometric analysis of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine provides valuable information about its fragmentation behavior and structural elucidation [13]. The molecular ion peak appears at m/z 154, corresponding to the molecular weight of the compound [13]. The ionization energy for the related parent compound 1H-1,2,3-triazolo[4,5-b]pyridine has been determined to be 9.20 ± 0.05 electron volts using electron ionization methods [13].
The fragmentation pattern typically involves the loss of chlorine (mass 35) from the molecular ion, resulting in a base peak at m/z 119 [13]. Additional fragmentation may occur through the loss of nitrogen from the triazole ring, producing characteristic fragment ions that aid in structural confirmation [13]. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotope patterns that are diagnostic for chlorine-containing compounds [13].
Electronic absorption spectroscopy of triazolopyridine derivatives, including 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine, reveals characteristic absorption bands that arise from π→π* and n→π* electronic transitions [14] [15]. The electronic spectra of triazolopyrimidine derivatives, which share structural similarities, have been extensively studied and show absorption maxima in both polar and nonpolar solvents [14].
The compound exhibits electronic transitions that are sensitive to solvent polarity, indicating significant charge transfer character in the excited states [14]. The absorption spectra typically show bands in the ultraviolet region between 250-350 nanometers, with the exact position depending on the substituent effects and solvent environment [14] [15]. The chlorine substituent at the 5-position influences the electronic properties through its electron-withdrawing effect, leading to characteristic shifts in the absorption maxima [14].
Molecular orbital analysis of 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine and related triazolopyridine derivatives provides insights into their electronic structure and reactivity patterns [17] [18]. Density functional theory calculations using the B3LYP functional and 6-31G basis set have been employed to investigate the frontier molecular orbitals of similar compounds [19] [20].
The highest occupied molecular orbital is typically localized on the triazole ring system and exhibits significant electron density on the nitrogen atoms [21] [19]. The lowest unoccupied molecular orbital shows distribution across both the triazole and pyridine rings, indicating the delocalized nature of the π-electron system [21] [19]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the compound's electronic stability and reactivity [22] [19].
For related triazolopyridine compounds, the frontier orbital energies have been calculated, with typical highest occupied molecular orbital energies around -0.24 Hartree and lowest unoccupied molecular orbital energies around -0.06 Hartree [19]. These values indicate moderate electronic stability and potential for participation in various chemical reactions [19].
Electron density distribution analysis reveals the charge distribution pattern throughout the 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine molecule [17] [18]. Computational studies on similar triazolopyridine derivatives indicate that the nitrogen atoms in the triazole ring carry significant negative charge, while the carbon atoms bonded to nitrogen exhibit positive charge character [17] [18].
The chlorine substituent at the 5-position introduces significant polarization in the electron density distribution due to its high electronegativity [18]. This creates regions of electron deficiency adjacent to the chlorine atom, influencing the compound's reactivity toward nucleophilic attack [18]. The fused ring system promotes electron delocalization, contributing to the overall stability of the molecular framework [17] [18].
Computational structure evaluations using density functional theory methods provide detailed geometric parameters for 5-Chloro-3H- [1] [2] [3]triazolo[4,5-b]pyridine [23] [17] [18]. The optimized molecular geometry reveals bond lengths and angles that are consistent with the aromatic character of both ring systems [23] [17].
The carbon-chlorine bond length is typically calculated to be approximately 1.72 Angstroms, which is characteristic of aromatic carbon-chlorine bonds [19]. The nitrogen-nitrogen bond distances within the triazole ring are approximately 1.35 Angstroms, indicating partial double bond character due to resonance stabilization [17] [18]. The planarity of the bicyclic system is maintained with minimal deviation from coplanarity, facilitating π-electron delocalization across the entire molecular framework [23] [17].